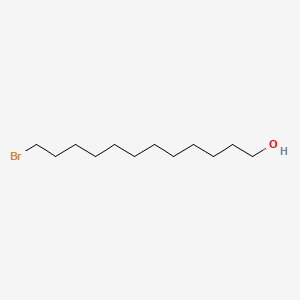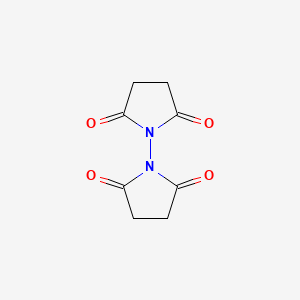
3-(4-羧基苯基)-2,3-二氢-1,1,3-三甲基-1H-茚烯-5-羧酸
描述
Synthesis Analysis
The synthesis of derivatives and structurally similar compounds involves intricate procedures that emphasize the importance of specific reactants and conditions. For example, the synthesis of triorganotin derivatives of aminobenzoate showcases a method involving esters of amino and diaminobenzoic acids, highlighting the nuanced approach required for such complex molecules (Tzimopoulos et al., 2009). Similarly, functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives are synthesized through a condensation reaction, illustrating the tailored reactions needed for specific structural features (Mosslemin et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid is a focal point of study due to its implications on reactivity and properties. Investigations into the crystal structures of related compounds provide insights into the coordination modes and molecular assembly, which are critical for understanding the compound's behavior (Arora & Pedireddi, 2003).
Chemical Reactions and Properties
Chemical reactions involving similar structures often involve complex interactions and transformations. For instance, the reaction between acetylene esters and dihydro-1H-indene-2-carboxamides yields hydroxy-aryl-dicarboxylate derivatives, which underscores the compound's potential for diverse chemical transformations (Mosslemin et al., 2013).
Physical Properties Analysis
The physical properties of compounds structurally related to 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their stability and solubility. Studies have shown that these properties significantly influence the compound's behavior in various environments (Gerkin, 1998).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are influenced by the compound's functional groups and molecular structure. Analysis of similar compounds has revealed intricate details about their reactivity, such as the exhaustive C-methylation of carboxylic acids, which provides insights into potential modifications and applications of 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid (Meisters & Mole, 1974).
科学研究应用
聚合物中的气体传输
丁和比克森(2002年)的一项研究描述了从3-(4-羧基苯基)-2,3-二氢-1,1,3-三甲基-1H-茚烯-5-羧酸合成含有苯基茚烷基的新聚酰胺。这些聚酰胺在极性非质子溶剂中具有很高的溶解度,并表现出很高的玻璃化转变温度和有效的气体分离特性 (Ding & Bikson, 2002)。
分子构象研究
多里格托等人(2009年)对一个与3-(4-羧基苯基)-2,3-二氢-1,1,3-三甲基-1H-茚烯-5-羧酸密切相关的茚烷衍生物进行了结构表征。该研究侧重于通过X射线衍射来理解分子构象,从而提供有关这类化合物的对映异构体和晶体性质的见解 (Doriguetto et al., 2009)。
合成四氢-1H-茚烯[2,1-c]吡啶衍生物
莫斯莱明等人(2013年)描述了一种合成功能化四氢-1H-茚烯[2,1-c]吡啶衍生物的方法,该方法涉及3-(4-羧基苯基)-2,3-二氢-1,1,3-三甲基-1H-茚烯-5-羧酸的反应。这展示了该化学物质在高效创建复杂有机化合物中的作用 (Mosslemin et al., 2013)。
安全和危害
未来方向
TCPP-based nanocomposites have been researched for tumor therapy . Metal–organic frameworks (MOFs) with stable structure, large surface area, and aperture structure give TCPP more potential for application . The challenges in the tumor therapy of TCPP-based nanocomposites and possible research directions to achieve highly efficient therapeutic effects are being discussed .
属性
IUPAC Name |
3-(4-carboxyphenyl)-1,1,3-trimethyl-2H-indene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-19(2)11-20(3,14-7-4-12(5-8-14)17(21)22)16-10-13(18(23)24)6-9-15(16)19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMWAHBQLPCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)C(=O)O)(C)C3=CC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957079 | |
| Record name | 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |
CAS RN |
3569-18-4 | |
| Record name | 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





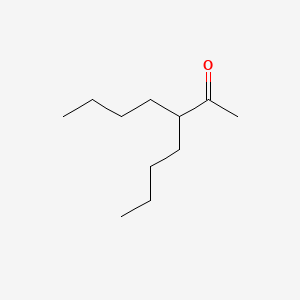
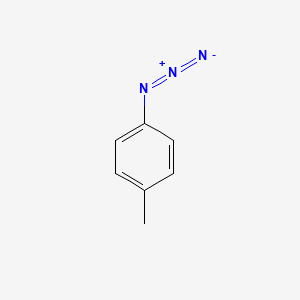

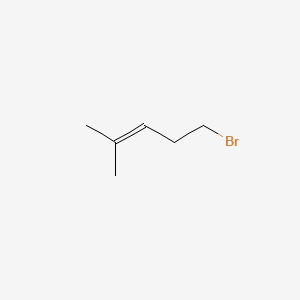


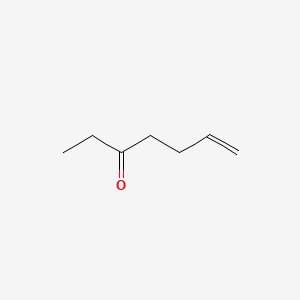
![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)

![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)
